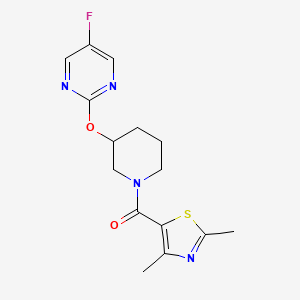

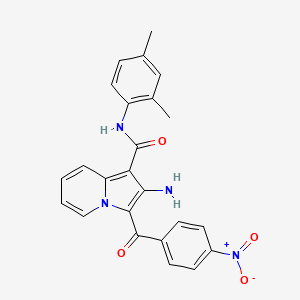

![molecular formula C16H15NO4S B2543698 3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid CAS No. 1259233-06-1](/img/structure/B2543698.png)

3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid is a chemical entity that appears to be a derivative of benzoic acid with a sulfonylamino group and a 4-methylphenyl ethenyl moiety attached to its structure. This type of compound could potentially exhibit interesting physicochemical properties and biological activities, as suggested by the related compounds discussed in the provided papers.

Synthesis Analysis

The synthesis of related sulfonyl-containing compounds has been reported using various strategies. For instance, a radical relay strategy has been employed to generate 3-(methylsulfonyl)benzo[b]thiophenes, which involves the reaction of methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite under visible light irradiation using a photocatalyst . Another approach involves the multi-step synthesis of 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives, which includes the use of N-acyl-α-amino acids and 1,3-oxazoles . Additionally, tert-butyl hydroperoxide-initiated radical cyclization has been used to synthesize 3-(arylsulfonyl)benzothiophenes . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide was characterized by FT-IR and 1H NMR . Similarly, the structures of new 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives were confirmed by UV-Vis, FT-IR, MS, 1H- and 13C-NMR data . These techniques could be applied to determine the molecular structure of 3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]

科学的研究の応用

Protective Groups in Organic Synthesis

The 2-(4-methylphenylsulfonyl)ethenyl group (Tsv) has been explored for protecting the NH group in various compounds, showcasing its utility in organic synthesis. The stability of these groups under different conditions and their selective removal demonstrates their significance in the synthesis of complex molecules (Petit et al., 2014).

Metal Extraction and Supramolecular Chemistry

Sulfonyl-bridged oligo(benzoic acid)s have shown potential in metal extraction, particularly for lanthanoid ions. The structure and extractability relationships elucidated through X-ray analysis contribute to understanding supramolecular interactions and their applications in separation technologies (Morohashi et al., 2014).

Photochemical Synthesis

Innovative methods for the alkenylation of C(sp3)–H bonds using sulfonylalkene units have been developed. This photochemically induced process opens new avenues for carbon skeleton extension, highlighting the role of sulfonyl groups in facilitating such transformations (Amaoka et al., 2014).

Catalysis and Functionalization

The catalytic meta-C–H functionalization of benzoic acid derivatives using a sulfonamide template has been reported, showcasing a novel approach to selectively modifying benzoic acid scaffolds. This method broadens the scope of C–H activation strategies in organic synthesis (Li et al., 2016).

Conductivity Enhancement in Materials Science

Studies on the conductivity enhancement of polymeric materials treated with benzoic acid illustrate the potential for improving electronic device performance. This work contributes to the development of more efficient and flexible organic light-emitting devices (Kang et al., 2021).

Antimicrobial Applications

The synthesis and antimicrobial activity of 4-(substituted phenylsulfonamido)benzoic acids highlight their potential as bioactive compounds. The high yields and characterization of these sulfonamides underscore their significance in medicinal chemistry (Dineshkumar & Thirunarayanan, 2019).

特性

IUPAC Name |

3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S/c1-12-5-7-13(8-6-12)9-10-22(20,21)17-15-4-2-3-14(11-15)16(18)19/h2-11,17H,1H3,(H,18,19)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRDRZAJMFVBIS-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(4-Methylphenyl)ethenesulfonamido]benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

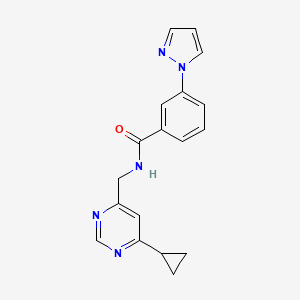

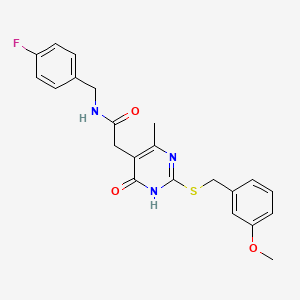

![3-benzyl-9-(3-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2543622.png)

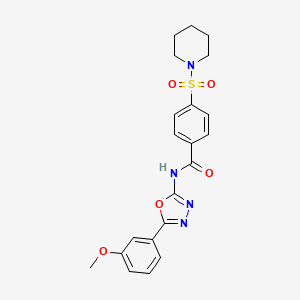

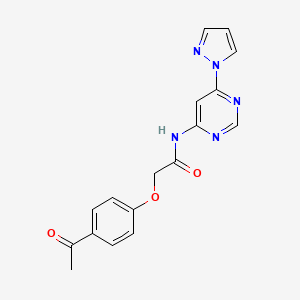

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2543626.png)

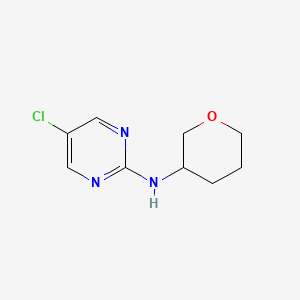

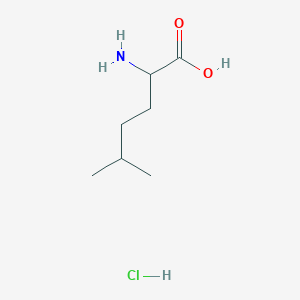

![4-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B2543631.png)

![3-chloro-2-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-5-(trifluoromethyl)pyridine](/img/structure/B2543632.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxypropyl)acetamide](/img/structure/B2543633.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2543634.png)